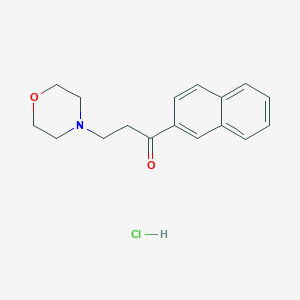
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride, also known as Morphinan-2-yl)-1-one hydrochloride, is a chemical compound commonly used in laboratory experiments. This compound has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology. The purpose of
Applications De Recherche Scientifique
Antibacterial Activity
The compound has shown potential in antibacterial applications. A study described the synthesis of a related molecule, highlighting its good antibacterial activity, which might indicate similar properties for 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride (Cai, 2010).
Crystal Structure
Research focusing on the crystal structure of related compounds has been conducted. For example, a study on a similar compound, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, explored its crystal structure and how molecules are linked by C—H⋯π interactions (Nasirullah et al., 2012).
Anticonvulsive Activity
There's evidence suggesting the potential use of related compounds in anticonvulsive therapies. A study reported the synthesis of new compounds exhibiting pronounced anticonvulsive activities (Papoyan et al., 2011).
Molecular Docking and Antimicrobial Activity
Molecular docking studies of related compounds suggest potential antimicrobial applications. A study on 1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol indicated its potential as an antimicrobial agent (Ranjith et al., 2014).
Antitumor Activity
Some derivatives of the compound have shown promising results in antitumor activity. Research on tertiary aminoalkanol hydrochlorides related to the compound has indicated their potential use in cancer treatment (Isakhanyan et al., 2016).
DNA Interaction Studies
The interaction of Mannich base derivatives of similar compounds with DNA has been investigated, which could have implications for cancer research and treatment (Istanbullu et al., 2017).
Propriétés
IUPAC Name |
3-morpholin-4-yl-1-naphthalen-2-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(7-8-18-9-11-20-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16;/h1-6,13H,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAKRPMEJALDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

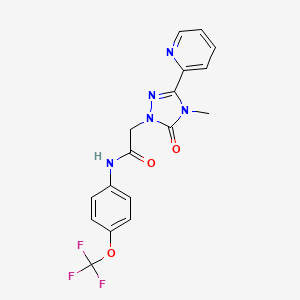
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

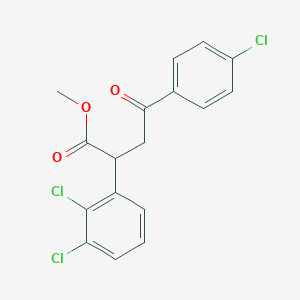
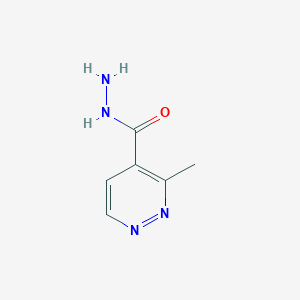
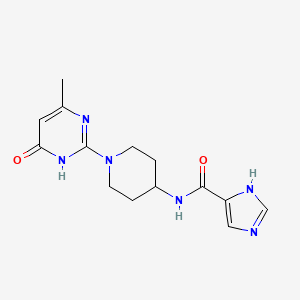
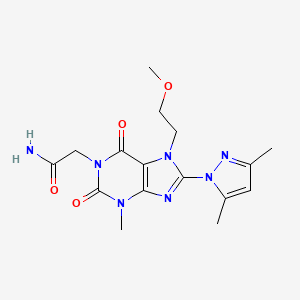
![2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2354900.png)
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)
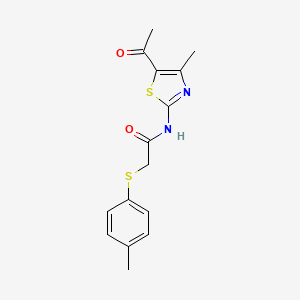
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2354909.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)